1-Bromo-5-fluoro-2-iodo-3-nitrobenzene
Overview
Description
1-Bromo-5-fluoro-2-iodo-3-nitrobenzene is an aromatic compound with the molecular formula C6H2BrFINO2. This compound is characterized by the presence of bromine, fluorine, iodine, and nitro groups attached to a benzene ring. The unique combination of these substituents makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-fluoro-2-iodo-3-nitrobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:
Nitration: Introducing a nitro group to the benzene ring using concentrated nitric acid and sulfuric acid.
Halogenation: Sequential introduction of bromine, fluorine, and iodine atoms through electrophilic aromatic substitution reactions. Each halogenation step requires specific conditions and reagents, such as bromine in the presence of a catalyst like iron(III) bromide, fluorine using a fluorinating agent like Selectfluor, and iodine using iodine monochloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-fluoro-2-iodo-3-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be replaced by other groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form different oxidation states of the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives with different substituents replacing the halogens.
Reduction: Formation of 1-Bromo-5-fluoro-2-iodo-3-aminobenzene.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
Scientific Research Applications
1-Bromo-5-fluoro-2-iodo-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals. The compound’s structure allows for modifications that can lead to new drugs or biological probes.
Medicine: Research into its derivatives for potential therapeutic applications, including anti-cancer and anti-inflammatory agents.
Industry: Used in the production of specialty chemicals and materials, such as advanced polymers and electronic materials.
Mechanism of Action
The mechanism of action of 1-Bromo-5-fluoro-2-iodo-3-nitrobenzene depends on its specific application. In chemical reactions, the compound’s substituents influence its reactivity and interaction with other molecules. For example, the nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The halogens can participate in various substitution reactions, altering the compound’s properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-fluoro-5-nitrobenzene
- 1-Bromo-2-fluoro-3-nitrobenzene
- 1-Iodo-3-nitrobenzene
- 1-Fluoro-3-nitrobenzene
Uniqueness
1-Bromo-5-fluoro-2-iodo-3-nitrobenzene is unique due to the presence of three different halogens and a nitro group on the benzene ring. This combination of substituents provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-bromo-5-fluoro-2-iodo-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFINO2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTQLTWMQHZGJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])I)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598749 | |
Record name | 1-Bromo-5-fluoro-2-iodo-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144580-17-6 | |
Record name | Benzene, 1-bromo-5-fluoro-2-iodo-3-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144580-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-5-fluoro-2-iodo-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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